molecular formula C18H13F3 B14231838 5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene CAS No. 797047-71-3

5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene

Cat. No.: B14231838
CAS No.: 797047-71-3
M. Wt: 286.3 g/mol
InChI Key: YCVSIWXNBUNXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene: is an organic compound that belongs to the class of fluorinated aromatic hydrocarbons. This compound is characterized by the presence of multiple fluorine atoms and a butenyl group attached to a benzene ring. The presence of fluorine atoms often imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-difluorobenzene and 4-fluorophenylacetylene.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and require the use of catalysts such as palladium complexes and copper iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the double bonds or reduce the fluorinated aromatic ring.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene: has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique structure makes it valuable in the study of fluorine chemistry.

    Biology: The compound’s fluorinated nature can be exploited in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound may serve as a precursor in the synthesis of potential drug candidates.

    Industry: The compound can be used in the development of advanced materials, such as fluorinated polymers or coatings, which exhibit unique properties like chemical resistance and low surface energy.

Mechanism of Action

The mechanism by which 5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the compound’s structure allows it to participate in various chemical reactions, influencing its reactivity and stability.

Comparison with Similar Compounds

5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene: can be compared with other similar fluorinated aromatic compounds, such as:

    1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]benzene: Lacks the butenyl group, resulting in different chemical and physical properties.

    5-(But-3-en-1-yl)-1,3-difluorobenzene:

    4-Fluorophenylacetylene: A simpler compound that serves as a building block in the synthesis of more complex fluorinated molecules.

The uniqueness of This compound

Properties

CAS No.

797047-71-3

Molecular Formula

C18H13F3

Molecular Weight

286.3 g/mol

IUPAC Name

5-but-3-enyl-1,3-difluoro-2-[2-(4-fluorophenyl)ethynyl]benzene

InChI

InChI=1S/C18H13F3/c1-2-3-4-14-11-17(20)16(18(21)12-14)10-7-13-5-8-15(19)9-6-13/h2,5-6,8-9,11-12H,1,3-4H2

InChI Key

YCVSIWXNBUNXKB-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.